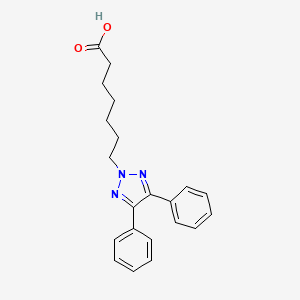
7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a heptanoic acid chain attached to a triazole ring substituted with two phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of 7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the reaction of an alkyne with an azide to form the triazole ring. The synthetic route can be summarized as follows:
Synthesis of the Alkyne Precursor: The alkyne precursor can be synthesized by reacting a suitable starting material with propargyl bromide in the presence of a base.
Formation of the Triazole Ring: The alkyne precursor is then reacted with an azide derivative in the presence of a copper(I) catalyst to form the triazole ring.
Attachment of the Heptanoic Acid Chain: The final step involves the attachment of the heptanoic acid chain to the triazole ring through an esterification or amidation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反应分析
7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The phenyl groups on the triazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Hydrolysis: The ester or amide linkages in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as diabetes and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The triazole ring and phenyl groups play a crucial role in the compound’s binding affinity and specificity for its molecular targets.
相似化合物的比较
7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid can be compared with other triazole derivatives, such as:
4,5-Diphenyl-1H-1,2,3-triazole: Similar structure but lacks the heptanoic acid chain.
1,2,3-Triazole-4-carboxylic acid: Contains a carboxylic acid group directly attached to the triazole ring.
4,5-Diphenyl-2H-1,2,3-triazole-2-carboxylic acid: Similar structure with a carboxylic acid group at a different position on the triazole ring.
The uniqueness of this compound lies in the combination of the triazole ring with the heptanoic acid chain, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
142498-36-0 |
|---|---|
分子式 |
C21H23N3O2 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
7-(4,5-diphenyltriazol-2-yl)heptanoic acid |
InChI |
InChI=1S/C21H23N3O2/c25-19(26)15-9-1-2-10-16-24-22-20(17-11-5-3-6-12-17)21(23-24)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H,25,26) |
InChI 键 |
LCJBLTAHIDYXLA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(N=C2C3=CC=CC=C3)CCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B12546387.png)
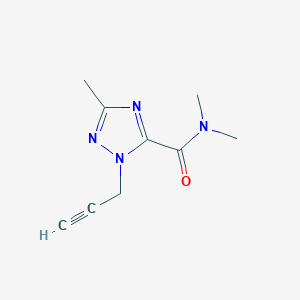
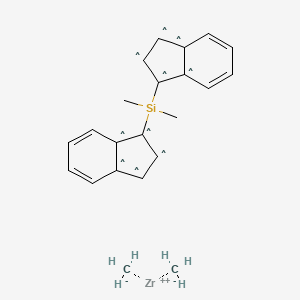
![4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol](/img/structure/B12546411.png)
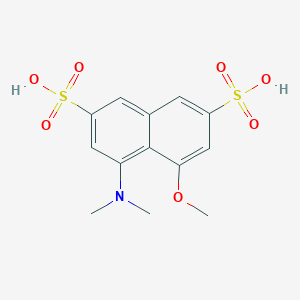
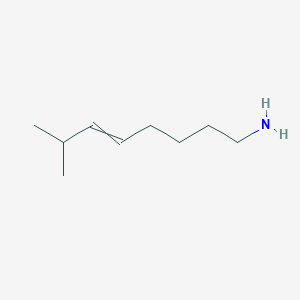
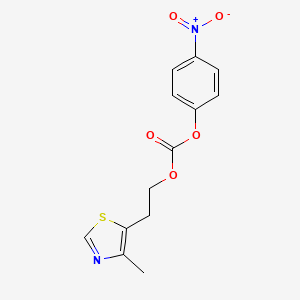

![N-[1-(4-Methoxyphenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B12546435.png)
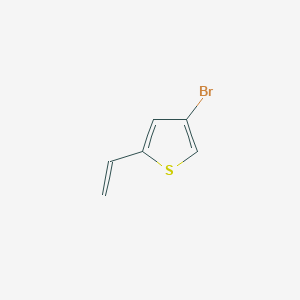
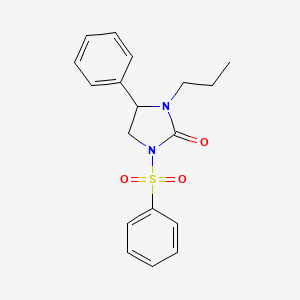
![1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one](/img/structure/B12546454.png)
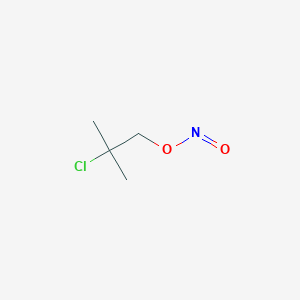
![4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B12546467.png)
